molecular formula C14H21N5O B5525303 3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide

Cat. No.: B5525303
M. Wt: 275.35 g/mol
InChI Key: ICQZJLOJVAVNSJ-FOWTUZBSSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a pyridine ring connected via a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylpiperazine with pyridine-4-carbaldehyde under controlled conditions to form the intermediate Schiff base. This intermediate is then reacted with 3-bromopropanamide in the presence of a base to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, alkoxides, dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-18-8-10-19(11-9-18)7-4-14(20)17-16-12-13-2-5-15-6-3-13/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,20)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQZJLOJVAVNSJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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